6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine
Description
The Pyrrolo[2,3-b]pyridine Core as a Prominent Heterocyclic Scaffold in Medicinal Chemistry Research
Significance of the Azaindole Fragment in Contemporary Drug Discovery Programs
The azaindole fragment, and specifically the 7-azaindole (B17877) isomer, is a cornerstone in modern drug discovery, largely due to its role in fragment-based drug discovery (FBDD). nih.govbenthamdirect.comresearchgate.net This strategic approach utilizes small molecular fragments, like 7-azaindole, as starting points for building more complex and potent drug candidates. blogspot.com The simple 7-azaindole fragment, for instance, was the starting point for the development of the kinase inhibitor Vemurafenib. nih.govjst.go.jpchemicalbook.com
A primary reason for the fragment's significance is its function as a bioisostere—a molecular replacement that retains similar biological activity—for both indole (B1671886) and purine (B94841) systems. pharmablock.comnih.gov The strategic replacement of a carbon-hydrogen unit in an indole or purine with a nitrogen atom to form an azaindole can profoundly and beneficially modulate a molecule's properties. nih.gov This substitution can:
Enhance Physicochemical Properties: Improve critical parameters such as aqueous solubility and lipophilicity. nih.gov
Improve Target Binding: The pyridine (B92270) nitrogen atom can act as an additional hydrogen bond acceptor, potentially leading to higher binding affinity and increased potency. pharmablock.comnih.gov
Optimize ADME-Tox Profiles: The modification can lead to more favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics. nih.gov
The 7-azaindole structure is particularly crucial in the design of kinase inhibitors. nih.gov Kinases are a major class of drug targets, and their function relies on binding to adenosine (B11128) triphosphate (ATP). The 7-azaindole nucleus mimics the hinge-binding motif of the adenine (B156593) base in ATP. mdpi.com The pyridine nitrogen can accept a hydrogen bond, while the pyrrole (B145914) N-H group can donate one, allowing the scaffold to form two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. nih.govjst.go.jpchemicalbook.comjst.go.jp This bidentate interaction effectively anchors the inhibitor, providing a stable foundation for further structural optimization. mdpi.comjst.go.jp
Conformational Analysis and Bioisosteric Relationships with Related Pharmacophores
The bioisosteric relationship between 7-azaindole, indole, and the native purine structures is a foundational concept in its application. The introduction of a nitrogen atom alters the electronic distribution and hydrogen-bonding potential of the ring system without drastically changing its size or shape, making it an excellent mimic. nih.gov
| Pharmacophore | Core Structure | Key Bioisosteric Features |
|---|---|---|
| Purine (Adenine) | The endogenous ligand for many enzymes (e.g., kinases via ATP). Features multiple hydrogen bond donors and acceptors. | |
| Indole | A common scaffold in natural products and drugs. Contains a single N-H hydrogen bond donor. Lacks the hydrogen bond accepting nitrogen of the pyridine ring. | |
| 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Closely mimics purine's hinge-binding ability with both a hydrogen bond donor (N-H) and acceptor (pyridine N). Often improves upon the physicochemical properties of the parent indole. pharmablock.com |
Conformational analysis is critical for understanding the structure-activity relationships (SAR) of 7-azaindole derivatives. The orientation of substituents on the scaffold can be influenced by subtle intramolecular forces. For example, in studies of related azaindole isomers, intramolecular repulsion between nitrogen atoms was speculated to orient a key binding group out of the preferred conformation, leading to a loss of potency. nih.gov
Conversely, chemical modifications can be used to restrict conformational flexibility favorably. By locking the molecule into a more bioactive conformation, potency can be significantly enhanced. Analysis of kinase co-crystal structures reveals that the 7-azaindole moiety can adopt different binding modes within the ATP pocket, including "normal" and "flipped" orientations, both of which maintain the crucial bidentate hydrogen bonds with the hinge region. chemicalbook.comjst.go.jp The specific conformation and binding mode are dictated by the substitution patterns on the azaindole core, which highlights the importance of precise structural design in optimizing molecular interactions. chemicalbook.com
Contextualizing 6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine within Pyrrolo[2,3-b]pyridine Analogues
The compound this compound is a specific analogue within the broader class of substituted 7-azaindoles. Its structure is defined by two key modifications to the parent scaffold: a methoxy (B1213986) (-OCH₃) group at the C6-position and a methyl (-CH₃) group at the N1-position of the pyrrole ring. While specific research on this exact compound is not extensively detailed in public literature, its structural features can be understood by examining related, well-studied analogues.
The substitution pattern of a pyrrolo[2,3-b]pyridine core is a determinant of its biological target and activity. citedrive.comnih.gov Various positions on the ring system (C3, C4, C5, C6, and N1) are routinely modified to probe interactions with biological targets and to optimize pharmacological properties. citedrive.comacs.orgnih.gov
N1-Substitution: The methylation at the N1 position removes the hydrogen bond donating capability of the pyrrole N-H. In the context of kinase inhibition, this modification would prevent the canonical bidentate hydrogen bonding with the kinase hinge. However, N-alkylation is a common strategy in medicinal chemistry for other purposes, such as exploring new binding modes, improving metabolic stability, or enhancing cell permeability. For example, the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides has been successfully used to generate selective Janus kinase 1 (JAK1) inhibitors. acs.orgnih.gov
C6-Substitution: The methoxy group at the C6-position is an electron-donating group that can influence the electronic properties of the aromatic system. Methoxy groups are frequently incorporated into drug candidates to modulate potency and metabolic stability. Research on related pyrrolopyridine structures shows that C6-substitutions are synthetically accessible and can be varied to achieve desired biological effects. acs.org For instance, a related compound, 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine, has been noted for its activity as an inhibitor of fibroblast growth factor receptors (FGFRs), where it was shown to inhibit cancer cell proliferation. smolecule.com
The specific combination of N1-methylation and C6-methoxylation in this compound positions it as a unique chemical tool, likely synthesized for screening libraries or as an intermediate for more complex molecules. Its utility would be defined by the specific target class being investigated, as different substitutions tailor the scaffold for distinct biological applications.
| Pyrrolo[2,3-b]pyridine Analogue | Key Substitutions | Research Application / Biological Target | Reference |
|---|---|---|---|
| Vemurafenib | N1-H, C3, C4, C5 substitutions | B-RAF kinase inhibitor for melanoma treatment | nih.govjst.go.jp |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | C4-amino, C5-carboxamide | Janus kinase (JAK) inhibitors for immune diseases | jst.go.jp |
| Various 1H-pyrrolo[2,3-b]pyridine derivatives | Varied substitutions | Fibroblast growth factor receptor (FGFR) inhibitors for cancer | rsc.orgrsc.org |
| Various 1H-pyrrolo[2,3-b]pyridine derivatives | Varied substitutions | Glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors for Alzheimer's disease | nih.gov |
| 3-aminomethyl-7-azaindole series | C3-aminomethyl | Dopamine D4 receptor ligands | nih.gov |
| C3,C6-Diaryl 7-Azaindoles | C3-aryl, C6-aryl | HIV-1 integrase inhibitors | acs.org |
| This compound | N1-methyl, C6-methoxy | Research chemical / Intermediate for library synthesis | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-5-7-3-4-8(12-2)10-9(7)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBZUDSEGZUXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Methoxy 1 Methyl Pyrrolo 2,3 B Pyridine and Functionalized Analogues
Strategic Approaches to the Construction of the Pyrrolo[2,3-b]pyridine Ring System
The efficient construction of the bicyclic pyrrolo[2,3-b]pyridine framework is paramount for the synthesis of 6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine and its derivatives. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern palladium-catalyzed cross-coupling methodologies.
Cycloaddition Reactions and Intramolecular Condensation Processes for Ring Formation
Cycloaddition and intramolecular condensation reactions represent fundamental approaches to the formation of the pyrrolo[2,3-b]pyridine ring system. These methods often involve the construction of the pyridine (B92270) or pyrrole (B145914) ring onto a pre-existing corresponding heterocycle.
One effective strategy involves a cyclo-condensation reaction of a substituted aminopyrrole with an active methylene (B1212753) compound. For instance, new substituted 1H-pyrrolo[2,3-b]pyridines can be established through a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of acetic acid and catalytic hydrochloric acid. nih.gov Similarly, three-component condensation reactions of 6-amino-2-thiouracil (B86922) with arylglyoxal hydrates and β-dicarbonyl compounds in acetic acid have been shown to produce substituted pyrrolo[2,3-d]pyrimidines, a related scaffold, with the reaction mechanism involving the formation of an α,β-unsaturated ketone intermediate followed by nucleophilic addition and condensation. karazin.ua These types of condensation reactions offer a direct route to highly functionalized heterocyclic systems.
A plausible reaction mechanism for the formation of a pyrrolo[2,3-b]pyridine ring via a three-component reaction is depicted below:
| Step | Description |
| 1 | Knoevenagel condensation of an aldehyde with an active methylene compound to form an α,β-unsaturated intermediate. |
| 2 | Michael addition of an aminopyrrole to the α,β-unsaturated intermediate. |
| 3 | Intramolecular cyclization via nucleophilic attack of the amino group onto a carbonyl or nitrile group. |
| 4 | Dehydration or elimination to afford the aromatic pyrrolo[2,3-b]pyridine ring system. |
Palladium-Mediated Cross-Coupling Methodologies for Pyrrolo[2,3-b]pyridine Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic molecules, including the pyrrolo[2,3-b]pyridine scaffold. These methods allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The synthesis of this class of compounds often relies on the strategic application of Suzuki-Miyaura and Buchwald-Hartwig reactions to build the core structure or to introduce key substituents. mdpi.comnih.gov
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is particularly useful for the arylation of the pyrrolo[2,3-b]pyridine core. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with nitrogen-containing heterocycles that can inhibit the catalyst. acs.org
A typical Suzuki-Miyaura reaction for the arylation of a halogenated pyrrolo[2,3-b]pyridine precursor would involve the following general conditions:
| Component | Example | Role |
| Substrate | 6-Chloro-1-methyl-pyrrolo[2,3-b]pyridine | Electrophile |
| Reagent | Arylboronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/water, Toluene | Reaction medium |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an amine and an aryl halide or triflate. wikipedia.org This reaction is instrumental in introducing amino substituents onto the pyrrolo[2,3-b]pyridine scaffold. For example, in a multi-step synthesis of pyrrolo[2,3-d]pyrimidine analogs, a key step involved the Buchwald-Hartwig cross-coupling between a chlorinated intermediate and various amines, using Pd(OAc)₂ as the catalyst and BINAP as the ligand. mdpi.com The reaction's utility stems from its broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse range of arylamines. wikipedia.org
Key components of a Buchwald-Hartwig amination reaction on a pyrrolo[2,3-b]pyridine substrate are summarized below:
| Component | Example | Role |
| Substrate | Halogenated pyrrolo[2,3-b]pyridine | Electrophile |
| Reagent | Primary or secondary amine | Nucleophile |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-N bond formation |
| Ligand | BINAP, XPhos | Stabilizes the palladium catalyst and facilitates the reaction |
| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Reaction medium |
Fischer Indolization and Analogous Heterocyclization Pathways for Pyrrolo[2,3-b]pyridine Scaffolds
The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system, which can be adapted for the synthesis of azaindoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. While the application of the Fischer indole synthesis to the preparation of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, it has been shown to be efficient for the formation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group.
The general mechanism of the Fischer indole synthesis proceeds through the following key steps:
Formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a carbonyl compound.
Tautomerization to the enehydrazine form.
Acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen-like rearrangement).
Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring.
For the synthesis of a 6-methoxy-pyrrolo[2,3-b]pyridine, a potential starting material would be a (5-methoxy-2-pyridyl)hydrazine, which would then be reacted with an appropriate ketone or aldehyde under acidic conditions. The presence of the electron-donating methoxy (B1213986) group on the pyridine ring can facilitate the cyclization process.
Targeted Functionalization and Derivatization Strategies for this compound
Once the this compound core has been synthesized, further functionalization and derivatization are often necessary to modulate its biological activity. Targeted strategies allow for the introduction of various substituents at specific positions of the heterocyclic scaffold.
The reactivity of the pyrrolo[2,3-b]pyridine ring system is influenced by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C3 position of the pyrrole ring, which is the most electron-rich carbon.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the 7-azaindole (B17877) scaffold. By using a directing metalation group (DMG), typically attached to the nitrogen of the pyrrole ring, it is possible to direct a strong base to deprotonate a specific ortho-position, which can then be quenched with an electrophile. This allows for the introduction of substituents at positions that are not accessible through classical electrophilic substitution.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions discussed earlier, are not only valuable for the construction of the core but also for the late-stage functionalization of the this compound scaffold. For example, if a halogen atom is present at a specific position, it can be readily replaced with a variety of aryl, heteroaryl, or amino groups.
The table below summarizes potential functionalization reactions for the this compound scaffold based on the general reactivity of the 7-azaindole core:
| Position | Reaction Type | Reagents | Potential Product |
| C3 | Electrophilic Halogenation | NBS, NCS, I₂ | 3-Halo-6-methoxy-1-methyl-pyrrolo[2,3-b]pyridine |
| C3 | Vilsmeier-Haack Formylation | POCl₃, DMF | 6-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| C2/C4/C5 | Palladium-catalyzed Cross-Coupling (if halogenated) | Arylboronic acid, Amine | Aryl or amino substituted derivatives |
| N1 | Alkylation/Acylation | Alkyl halide, Acyl chloride | Further N1-functionalized derivatives |
Introduction of the Methoxy Moiety at the C-6 Position
The installation of a methoxy group at the C-6 position of the pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a critical step in the synthesis of the target compound and its analogues. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, most commonly a halogen, at the C-6 position.
The synthesis often commences from a commercially available or readily prepared 6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. The reaction involves treating the 6-chloro derivative with a strong base and methanol (B129727) or, more commonly, with sodium methoxide (B1231860) in a suitable solvent. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the nucleophilic attack of the methoxide ion at the C-6 position, displacing the chloride ion.
Key reaction parameters that are optimized to ensure high yields and purity include the choice of solvent, reaction temperature, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed to enhance the solubility of the reactants and facilitate the substitution.
| Precursor | Reagent | Solvent | Temperature | Outcome |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Sodium Methoxide (NaOMe) | Methanol (MeOH) or DMF | Reflux | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine |
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Sodium Methoxide (NaOMe) | Dioxane | 100-120 °C | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine |
This methoxylation step is fundamental for creating the parent structure required for further functionalization, such as the subsequent N-methylation. rsc.orgnih.gov
N-Alkylation for Site-Specific Methylation at the N-1 Position
Following the introduction of the C-6 methoxy group, the next key transformation is the site-specific methylation of the pyrrole nitrogen at the N-1 position. This N-alkylation reaction must be performed under conditions that avoid competing reactions at the pyridine nitrogen. The acidity of the N-H proton of the pyrrole ring (pKa ≈ 17 in DMSO) allows for its selective deprotonation with a suitable base.
The standard procedure involves treating the 6-methoxy-1H-pyrrolo[2,3-b]pyridine substrate with a strong base to generate the corresponding anion, which then acts as a nucleophile. This is followed by the addition of a methylating agent. The choice of base and methylating agent is crucial for achieving high regioselectivity and yield.
Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃). Sodium hydride is particularly effective as it irreversibly deprotonates the pyrrole nitrogen. The subsequent addition of an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), completes the reaction. nih.gov The reaction is typically carried out in an anhydrous polar aprotic solvent like DMF or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. nih.gov
| Substrate | Base | Methylating Agent | Solvent | Typical Conditions |
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | DMF | 0 °C to RT |
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetonitrile | Reflux |
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | Potassium tert-butoxide (t-BuOK) | Methyl Iodide (CH₃I) | THF | 0 °C to RT |
Selective Substitutions at Peripheral Positions (e.g., C-2, C-3, C-4, C-5) for Analog Generation
To generate a library of functionalized analogues for biological screening, selective substitution at the peripheral C-2, C-3, C-4, and C-5 positions of the this compound scaffold is essential. Different positions on the ring exhibit distinct reactivity, which can be exploited for regioselective functionalization. nih.gov
Substitution at C-3: The C-3 position of the pyrrolo[2,3-b]pyridine ring is the most electron-rich and is highly susceptible to electrophilic substitution, analogous to the C-3 position of indole. rsc.org Reactions such as halogenation (bromination, iodination), nitration, and nitrosation occur preferentially at this site. rsc.org For instance, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine atoms, respectively. These halogenated intermediates are valuable precursors for subsequent cross-coupling reactions.
Substitution at C-2, C-4, and C-5: Functionalization at these positions typically requires more advanced methods, such as directed ortho-metalation or, more commonly, palladium-catalyzed cross-coupling reactions. nih.govmdpi.com To achieve this, a halogen atom is first introduced at the desired position, which then serves as a handle for reactions like Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation). nih.govmdpi.com
For example, a 4-chloro or 5-bromo derivative of the core scaffold can be coupled with various boronic acids or amines to introduce a wide range of substituents. The chemoselectivity of these reactions is a key consideration, especially when multiple halogen atoms are present on the ring. nih.gov Studies have shown that the oxidative addition of palladium often occurs preferentially at the C-2 position over the C-4 position in 2-iodo-4-chloro-pyrrolopyridine systems. nih.gov
The following table summarizes various selective substitution reactions for generating diverse analogues.
| Position | Reaction Type | Reagents & Conditions | Substrate Example | Product Example |
| C-3 | Electrophilic Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂ | This compound | 3-Bromo-6-methoxy-1-methyl-pyrrolo[2,3-b]pyridine |
| C-2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd₂(dba)₃), K₂CO₃, Dioxane/H₂O, 100 °C | 2-Iodo-4-chloro-pyrrolopyridine derivative | 2-Aryl-4-chloro-pyrrolopyridine derivative nih.gov |
| C-4 | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd(OAc)₂), RuPhos, t-BuOH | 4-Chloro-pyrrolopyridine derivative | 4-Amino-pyrrolopyridine derivative nih.gov |
| C-5 | Carbonitrile Introduction | (From a 2-amino-pyrrole precursor reacting with an arylidenemalononitrile) | 2-Amino-1,4-disubstituted-pyrrole-3-carbonitrile | 4-Amino-5-carbonitrile-pyrrolo[2,3-b]pyridine derivative researchgate.netresearchgate.net |
| C-4 | Carboxylate Formation | (Via multi-step synthesis from 4-chloro precursors) | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate sigmaaldrich.com |
Scalability and Industrial Feasibility of Synthetic Routes for Pyrrolo[2,3-b]pyridine Intermediates
The synthesis of the core 7-azaindole scaffold often involves multi-step sequences. For large-scale production, linear syntheses with many steps are generally less desirable than convergent approaches, where different fragments of the molecule are synthesized separately and then combined. The industrial feasibility of the advanced methodologies described above, such as palladium-catalyzed cross-coupling reactions, depends heavily on factors like catalyst cost, loading, and turnover number. While highly effective, palladium catalysts can be a significant cost driver. Therefore, developing routes with very low catalyst loadings or implementing catalyst recycling protocols is crucial for industrial application.
Furthermore, reactions that require cryogenic conditions or the use of hazardous reagents (e.g., sodium hydride) necessitate specialized equipment and stringent safety protocols, which can increase capital and operational costs. The purification of intermediates and the final product on a large scale is another critical aspect. Chromatographic purification, common in laboratory settings, is often impractical and expensive for multi-kilogram or ton-scale production. Therefore, developing processes that yield products of high purity through crystallization or distillation is highly preferred. beilstein-journals.org
The adoption of modern manufacturing technologies, such as continuous flow chemistry, can offer significant advantages for the synthesis of pyrrolo[2,3-b]pyridine intermediates. Flow processes can improve heat and mass transfer, allow for safer handling of hazardous intermediates, and enable more consistent product quality. beilstein-journals.org For complex heterocyclic systems, the scalability of each step must be evaluated early in the development process to ensure a robust and economically feasible manufacturing route. researchgate.net
Structure Activity Relationship Sar Studies of 6 Methoxy 1 Methyl Pyrrolo 2,3 B Pyridine Derivatives
Systematic Evaluation of Substituent Effects on the Pyrrolo[2,3-b]pyridine Scaffold and its Derivatives
The biological activity of pyrrolo[2,3-b]pyridine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core. Understanding the impact of these modifications is essential for rational drug design.
Influence of C-2 Substitutions on Target Engagement and Kinase Inhibition
Substitutions at the C-2 position of the pyrrolo[2,3-b]pyridine ring system have a significant impact on the inhibitory activity of these compounds. The nature of the substituent at this position can influence how the molecule interacts with the target protein, particularly within the ATP-binding pocket of kinases. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of a 4-fluorophenyl group at the C-2 position was a key feature of a potent p38 kinase inhibitor. nih.gov The electronic and steric properties of the C-2 substituent can dictate the orientation of the molecule within the binding site, thereby affecting its inhibitory potency.
While specific data on C-2 substitutions for the 6-methoxy-1-methyl-pyrrolo[2,3-b]pyridine scaffold is limited, general SAR principles for the broader class of pyrrolo[2,3-b]pyridines suggest that aryl or heteroaryl groups at this position are often favored for potent kinase inhibition. These groups can engage in crucial hydrophobic and aromatic interactions with the kinase active site.
Modulatory Role of C-4 Substituents in Enhancing Inhibitory Potency
The C-4 position of the pyrrolo[2,3-b]pyridine scaffold is another critical point for modification to enhance inhibitory potency. In many kinase inhibitors, this position is often substituted with groups that can form hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, modifications at the C-4 position were explored to optimize potency and selectivity for phosphodiesterase 4B (PDE4B). nih.gov
While direct studies on this compound are not extensively available, research on related pyrrolopyrimidine analogs, which share a similar core structure, has shown that substitutions at the corresponding C-4 position are critical for activity. For instance, in a series of pyrrolo[2,3-d]pyrimidine analogs, compounds with substitutions at the C-4 and C-5 positions were surprisingly found to be completely inactive towards CSF1R kinase, highlighting the sensitivity of this position to modification. nih.gov
Contribution of C-5 Substituents to Compound Efficacy and Selectivity
The C-5 position of the pyrrolo[2,3-b]pyridine ring offers a valuable vector for optimizing both the efficacy and selectivity of these compounds. Strategic modifications at this site can introduce interactions with specific residues in the target protein, leading to enhanced affinity and a more desirable selectivity profile.
In the context of Janus kinase (JAK) inhibitors, the introduction of a pyrazole (B372694) group at the C-5 position of pyrrolopyrimidine derivatives was found to be a key determinant for achieving JAK1 selectivity. nih.govresearchgate.net This is attributed to a potential hydrogen bond formation between the pyrazole group and a specific glutamate (B1630785) residue (E966) in JAK1. nih.govresearchgate.net This targeted interaction significantly enhances the selectivity for JAK1 over other JAK isoforms. nih.govresearchgate.net
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors demonstrated that introducing a trifluoromethyl group at the C-5 position resulted in a nearly 20-fold increase in activity against FGFR1. rsc.org This improvement was attributed to the formation of a hydrogen bond with a glycine (B1666218) residue (G485) in the kinase domain. rsc.org
The following table summarizes the impact of C-5 substitutions on the activity of certain pyrrolopyridine derivatives:
| Compound ID | C-5 Substituent | Target | Activity (IC50) | Selectivity |
| 12b | 4-pyrazol | JAK1 | 2.4 nM | 352-fold vs JAK2 |
| 12e | 4-pyrazol | JAK1 | 2.2 nM | 253-fold vs JAK2 |
| 4a | trifluoromethyl | FGFR1 | ~0.1 µM | - |
Impact of the 6-Methoxy Group on Receptor Binding and Biological Profile
In the context of FGFR1 inhibitors, a methoxy (B1213986) group on a phenyl ring attached to the pyrrolo[2,3-b]pyridine core was shown to form a strong hydrogen bond with the NH of a glutamine residue (D641). rsc.org This interaction helps to properly orient the molecule within the hydrophobic pocket of the ATP binding site. rsc.org Furthermore, the introduction of methoxy groups at the 3- and 5-positions of a phenyl substituent significantly improved potency against FGFR1. rsc.org
Effects of N-1 Methylation on Ligand-Target Interactions and Pharmacological Activity
Methylation at the N-1 position of the pyrrole (B145914) ring can have a profound effect on the ligand-target interactions and the resulting pharmacological activity. The addition of a methyl group can alter the electronic properties of the pyrrolo[2,3-b]pyridine core and introduce steric effects that influence binding.
In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, the N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive. nih.gov This suggests that for certain targets, an unsubstituted pyrrole nitrogen may be crucial for activity, potentially participating in hydrogen bonding with the target protein.
Ligand Efficiency Metrics and Structure-Based Design Principles in Pyrrolo[2,3-b]pyridine Optimization
The optimization of pyrrolo[2,3-b]pyridine derivatives is often guided by principles of structure-based drug design and the use of ligand efficiency metrics. These tools help medicinal chemists to make rational decisions to improve the potency and drug-like properties of lead compounds.
Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a molecule. sciforschenonline.org It is a useful tool for comparing the quality of different fragments and lead compounds, with a higher LE value generally being more desirable. In the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, optimization of a lead compound led to a significant increase in ligand efficiency from 0.13 to 0.44. rsc.org
Lipophilic ligand efficiency (LLE) is another important metric that relates potency to lipophilicity. sciforschenonline.org It is calculated by subtracting the logP or logD of a compound from its pIC50 or pKi. sciforschenonline.org Optimizing for a higher LLE helps to ensure that increases in potency are not solely due to increased lipophilicity, which can lead to undesirable properties such as poor solubility and off-target toxicity. sciforschenonline.org
Structure-based design, which utilizes the three-dimensional structure of the target protein, is instrumental in the rational design of pyrrolo[2,3-b]pyridine inhibitors. By understanding the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, chemists can design modifications to the scaffold that are predicted to improve binding affinity and selectivity. For instance, the design of C-5 substituted pyrrolopyridine derivatives as JAK1 inhibitors was guided by the potential for a hydrogen bond with a specific glutamate residue in the JAK1 active site. nih.govresearchgate.net
The following table provides a summary of key ligand efficiency metrics:
| Metric | Formula | Desired Value | Significance |
| Ligand Efficiency (LE) | -1.4 * (pIC50 / HAC) | ≥ 0.3 | Measures binding efficiency per non-hydrogen atom. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 | Balances potency with lipophilicity to avoid "molecular obesity". |
HAC = Heavy Atom Count; logP = logarithm of the partition coefficient.
By integrating these design principles and metrics, researchers can more effectively navigate the complex process of optimizing this compound derivatives into potent and selective drug candidates with favorable pharmacological properties.
Mechanistic Investigations into the Biological Activities of 6 Methoxy 1 Methyl Pyrrolo 2,3 B Pyridine Derivatives
Molecular Mechanisms of Kinase Modulation by Pyrrolo[2,3-b]pyridine Derivatives
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition and Neuronal Implications
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. nih.govnih.gov One notable derivative, designated S01, demonstrated highly potent inhibition of GSK-3β with a half-maximal inhibitory concentration (IC50) in the subnanomolar range. nih.gov
The inhibitory action of these compounds on GSK-3β has significant downstream effects on neuronal signaling pathways. Research has shown that inhibition of GSK-3β by compounds like S01 leads to an increase in the phosphorylation of GSK-3β at the Ser9 residue (p-GSK-3β-Ser9). nih.govnih.gov This phosphorylation event is a key mechanism for inactivating the kinase. Consequently, the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, is reduced. Specifically, treatment with these derivatives has been observed to decrease the levels of p-tau-Ser396 in a dose-dependent manner. nih.govnih.gov
Furthermore, the inhibition of GSK-3β by pyrrolo[2,3-b]pyridine derivatives influences the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, the degradation of β-catenin is prevented, leading to its accumulation and subsequent upregulation. nih.gov This is a crucial outcome, as the Wnt pathway is vital for neuronal development and function. In vitro studies using SH-SY5Y neuroblastoma cells have confirmed that these inhibitors can significantly promote the outgrowth of neuronal neurites and upregulate biomarkers related to neurogenesis, all while exhibiting low cytotoxicity. nih.govnih.gov
Table 1: GSK-3β Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivative S01
| Compound | Target | IC50 (nM) | Cellular Effect |
| S01 | GSK-3β | 0.35 ± 0.06 | Decreased p-tau-Ser396 levels, Increased p-GSK-3β-Ser9 expression |
IkappaB Kinase beta (IKKβ) Inhibition in Inflammatory Pathways
The pyrrolo[2,3-b]pyridine scaffold has also been utilized in the development of inhibitors for IkappaB Kinase beta (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway that governs inflammatory responses. nih.govnih.gov While much of the recent focus has been on achieving selectivity for the IKKα isoform, the foundational aminoindazole-pyrrolo[2,3-b]pyridine (AIPP) scaffold was initially identified as a sub-micromolar inhibitor of both IKKα and IKKβ. nih.gov
Structure-activity relationship (SAR) studies on this class of compounds have led to the development of derivatives with varying potencies against IKKβ. Although the primary goal of recent research has been to enhance selectivity for IKKα, the data generated provides insight into the interaction of this scaffold with IKKβ. For example, compounds SU1261 and SU1349, while designed for IKKα selectivity, still exhibit measurable, albeit weaker, inhibitory activity against IKKβ. nih.gov This demonstrates that modifications to the pyrrolo[2,3-b]pyridine core can modulate its interaction with the IKKβ kinase, a key player in inflammatory processes. nih.govnih.gov
Table 2: IKKβ Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives
| Compound | IKKα Kᵢ (nM) | IKKβ Kᵢ (nM) | Selectivity (IKKβ/IKKα) |
| SU1261 | 10 | 680 | 68 |
| SU1349 | 16 | 3352 | 210 |
Characterization of Receptor Binding Profiles and Ligand-Induced Conformational Changes
Elucidation of Binding Modes within Kinase ATP-Binding Sites
Pyrrolo[2,3-b]pyridine derivatives primarily function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of protein kinases. nih.govresearchgate.net The catalytic domain of protein kinases is composed of N- and C-terminal subdomains, and the ATP-binding site is located in the cleft between them. nih.gov The pyrrolo[2,3-b]pyridine ring system is adept at mimicking the purine (B94841) ring of ATP, allowing it to anchor within this site. researchgate.net
Molecular docking studies have provided detailed insights into the specific interactions that govern the binding of these inhibitors. For the potent GSK-3β inhibitor S01, its high affinity is attributed to the formation of multiple hydrogen bonds with key amino acid residues within the ATP-binding pocket, including ASP-133, VAL-135, and LYS-85. nih.gov The inhibitor's structure allows it to fit snugly within this pocket, establishing favorable interactions. nih.gov
Similarly, for other kinases such as Janus kinases (JAKs), derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold engage in crucial hydrogen bond interactions with the hinge region of the ATP-binding site. researchgate.net This interaction with the hinge region is a common feature for many kinase inhibitors and is essential for securing the inhibitor within the active site. researchgate.netnih.gov The ability to form these specific hydrogen bonds and establish van der Waals contacts within the pocket is fundamental to the inhibitory activity of this class of compounds. nih.gov
Analysis of Allosteric Modulation and Off-Target Interactions
While the primary mechanism of action for most reported pyrrolo[2,3-b]pyridine derivatives is competitive inhibition at the ATP site, the analysis of their broader interaction profile is crucial. Currently, there is limited specific information on derivatives of 6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine acting as allosteric modulators. Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the protein's activity. While other substituted pyridine (B92270) and pyrrolopyridine cores have been developed as allosteric modulators for receptors like GluN2B and M4, this mode of action is not extensively documented for the kinase-inhibiting pyrrolo[2,3-b]pyridine scaffold. nih.govnih.gov
The evaluation of off-target interactions is a critical aspect of characterizing any kinase inhibitor, given the structural conservation of the ATP-binding site across the kinome. nih.gov Selectivity profiling of the potent GSK-3β inhibitor S01 was conducted against a panel of 24 structurally similar kinases. nih.gov The results indicated an acceptable level of selectivity for GSK-3β over most of the kinases tested. nih.govnih.gov However, some off-target activity was noted against closely related kinases, including GSK-3α, Cyclin-dependent kinase 1 (CDK1), CDK2, and CDK5. nih.gov This highlights that while potent and largely selective inhibitors can be developed from this scaffold, achieving absolute specificity remains a significant challenge.
Computational and Theoretical Studies of 6 Methoxy 1 Methyl Pyrrolo 2,3 B Pyridine and Analogues
Molecular Docking Simulations for Ligand-Target Recognition and Binding
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode of a ligand and for identifying key interactions that contribute to its affinity and specificity.
Molecular docking simulations have been successfully utilized to predict the binding poses and orientations of pyrrolo[2,3-b]pyridine derivatives within the active sites of various protein kinases. For instance, in a study of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, docking studies revealed a consistent binding mode for a series of 67 compounds. sci-hub.se The pyrrolo[2,3-b]pyridine core was found to form crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. sci-hub.se
Specifically, the docking results for the most active compound in the series showed that the pyrrolo[2,3-b]pyridine moiety formed two hydrogen bonds with the backbone of Met1160 in the c-Met active site. sci-hub.se The nitrogen atom of the amide linker was also observed to form a hydrogen bond with Asp1222. sci-hub.se These interactions anchor the ligand in the active site and are critical for its inhibitory activity. Furthermore, docking studies on pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors have also demonstrated the importance of the pyrrolo[2,3-d]pyrimidine nucleus in establishing key interactions within the kinase binding site. mdpi.com
A key outcome of molecular docking simulations is the identification of specific amino acid residues that are essential for ligand recognition and binding. In the case of pyrrolo[2,3-b]pyridine derivatives targeting c-Met kinase, the docking poses highlighted several critical residues. As mentioned, Met1160 and Asp1222 were identified as key hydrogen bonding partners. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolo[2,3-b]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for biological activity. wikipedia.org
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. slideshare.net These methods have been applied to series of pyrrolo[2,3-b]pyridine derivatives to develop predictive models of their inhibitory activity. sci-hub.se
In a study on c-Met kinase inhibitors, both CoMFA and CoMSIA models were constructed for a series of 67 pyrrolo[2,3-b]pyridine derivatives. sci-hub.se The statistical quality of the developed models was found to be robust, with high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). For the CoMFA model, a q² of 0.692 and an r² of 0.912 were obtained. sci-hub.se The CoMSIA model yielded even better statistical results, with a q² of 0.751 and an r² of 0.946. sci-hub.se These results indicate that the developed 3D-QSAR models have good predictive power. Similar 3D-QSAR studies have been performed on other related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidine derivatives, also yielding statistically significant CoMFA and CoMSIA models. nih.gov
The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions around the aligned molecules where certain physicochemical properties are correlated with biological activity. These maps are invaluable for guiding the design of new, more potent analogues.
For the pyrrolo[2,3-b]pyridine derivatives targeting c-Met kinase, the CoMSIA contour map analysis revealed that hydrophobic interactions play a key role in their inhibitory activity. sci-hub.se This finding is consistent with the molecular docking results, which showed important hydrophobic interactions with phenylalanine residues in the active site. sci-hub.se The insights gained from these 3D-QSAR models were used to design 31 novel c-Met inhibitors with predicted improved activity. sci-hub.se The overarching principle of QSAR is to correlate such molecular descriptors with the observed biological effect, thereby creating a predictive model. taylorandfrancis.com
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and stability of the complex over time.
MD simulations have been employed to study the dynamic stability of pyrrolo[2,3-b]pyridine derivatives within the c-Met active site. A 100-nanosecond MD simulation was performed on a designed compound, D12, in complex with c-Met. sci-hub.se The results of the simulation revealed that the designed compound remained stable within the active site throughout the simulation. sci-hub.se This stability is a good indicator of a favorable binding interaction.
Furthermore, MD simulations can provide insights into the binding free energy of a ligand-protein complex. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is often used to calculate the binding free energy from MD trajectories. sci-hub.se In the study of the designed c-Met inhibitor D12, MM-PBSA calculations further confirmed the stability of the complex. sci-hub.se In a separate study on pyrrolopyridine derivatives as JAK1 inhibitors, MD simulations were used to analyze the stability of the inhibitors in the binding site and to understand their binding conformations. nih.gov The root mean square deviation (RMSD) analysis from this study suggested that the system reached convergence, indicating a stable binding mode. nih.gov
Assessment of Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand when bound to its protein target. This technique simulates the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. By analyzing the trajectory of these simulations, researchers can assess the stability of the binding pose predicted by molecular docking and understand the key interactions that maintain the complex.
Key metrics derived from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, converging RMSD value suggests that the complex has reached equilibrium and remains stable. For example, in a 100ns simulation of a pyrrolo[2,3-b]pyridine derivative complexed with c-Met kinase, the average RMSD values for the protein backbone and the ligand were found to be 0.45 nm and 0.26 nm, respectively, indicating a stable complex. sci-hub.se
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the protein-ligand complex. Peaks in an RMSF plot highlight areas with high mobility, which can be important for protein function or ligand binding.
Radius of Gyration (Rg): This metric describes the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing significant conformational changes, such as unfolding, upon ligand binding.
Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds between the ligand and protein residues throughout the simulation reveals which interactions are most persistent and critical for stable binding. Studies on pyrrolo[2,3-b]pyridine analogues frequently show crucial hydrogen bonds between the pyridine (B92270) moiety and hinge region residues of kinases, such as Met1160 in c-Met. sci-hub.se
While specific MD simulation data for 6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine are not extensively documented in public literature, the analysis of its analogues demonstrates that these compounds can form dynamically stable complexes with their target proteins. sci-hub.senih.gov Such simulations are vital for confirming binding modes and ensuring that the designed inhibitor remains securely anchored in the active site.
Calculation of Binding Free Energies using MM-PBSA and MM-GBSA Approaches
To quantify the binding affinity between a ligand and a protein, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are widely used computational methods. nih.gov These "end-point" methods calculate the binding free energy by analyzing snapshots from an MD simulation trajectory, offering a balance between computational accuracy and speed. nih.govrsc.org
The total binding free energy (ΔGbind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. It is composed of several energy terms:
ΔEMM (Molecular Mechanics Energy): This includes internal energies (bond, angle, dihedral) as well as van der Waals (ΔEvdW) and electrostatic (ΔEelec) interaction energies in the gas phase.
ΔGsolv (Solvation Free Energy): This term accounts for the energy cost of transferring the molecules from a vacuum to a solvent. It is further divided into a polar component (ΔGpolar), calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a nonpolar component (ΔGnonpolar), which is typically estimated from the solvent-accessible surface area (SASA).
-TΔS (Conformational Entropy): This term represents the change in conformational entropy upon ligand binding. Due to its high computational cost, it is often omitted, and the result is referred to as binding enthalpy rather than free energy. rsc.org
Studies on related kinase inhibitors show that favorable binding is often driven by significant contributions from van der Waals and electrostatic interactions. nih.govfrontiersin.org For instance, MM-PBSA calculations for a designed pyrrolo[2,3-d]pyrimidin-4-amine derivative targeting Janus kinase 1 (JAK1) indicated that binding was primarily driven by electrostatic and van der Waals forces. nih.gov
Below is an illustrative table of binding free energy components for a hypothetical complex between a pyrrolo[2,3-b]pyridine analogue and a target kinase, based on typical values found in computational studies.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔEvdW) | -55.8 |
| Electrostatic Energy (ΔEelec) | -30.2 |
| Polar Solvation Energy (ΔGpolar) | +41.5 |
| SASA Energy (ΔGnonpolar) | -4.7 |
| Total Binding Energy (ΔGbind) | -49.2 |
This is a sample data table created for illustrative purposes based on representative data for related compounds. frontiersin.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital containing the most loosely held electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: Represents the lowest energy orbital capable of accepting electrons. A lower LUMO energy signifies a greater ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. wuxiapptec.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ): Measures the ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): Represents the resistance to change in electron distribution (η = (I - A) / 2). "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).
The following table presents hypothetical DFT-calculated electronic properties for this compound.
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
| Electrophilicity Index (ω) | 2.66 eV |
This is a sample data table with values typical for similar heterocyclic compounds, provided for illustrative purposes.
Investigation of Tautomerism and Conformational Preferences
DFT calculations are also highly effective for studying tautomerism and conformational preferences. ruc.dk Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For the pyrrolo[2,3-b]pyridine scaffold, tautomerism could potentially involve the proton on the pyrrole (B145914) nitrogen. DFT can be used to calculate the relative energies of different tautomeric forms, thereby predicting the most stable and abundant species under given conditions. nih.govmdpi.com Studies on related aminopyridines have shown that the canonical amino form is significantly more stable than its imino tautomers. nih.gov
Conformational analysis involves determining the most stable three-dimensional arrangement of a molecule. For this compound, a key conformational feature is the orientation of the methoxy (B1213986) group relative to the pyridine ring. While rotation around the C-O bond is generally facile, there can be slight energy differences between conformers. DFT calculations can map this rotational energy profile to identify the lowest-energy (most stable) conformer. nih.govresearchgate.net For example, the methoxy group may prefer to lie in the plane of the aromatic ring to maximize electronic conjugation or adopt a perpendicular orientation to minimize steric clashes.
The table below illustrates a hypothetical relative energy profile for different conformers of a methoxy-substituted pyridine analogue as the dihedral angle of the methoxy group is rotated.
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 0° (Planar) | 0.00 |
| 45° | 1.25 |
| 90° (Perpendicular) | 2.10 |
| 135° | 1.25 |
| 180° (Planar) | 0.05 |
This is a sample data table created for illustrative purposes.
Broader Academic and Research Implications of 6 Methoxy 1 Methyl Pyrrolo 2,3 B Pyridine Research
Applications as Chemical Probes for Elucidating Biological Pathways
Compounds built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, such as 6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine, serve as valuable chemical probes for dissecting complex biological pathways. Their ability to selectively interact with specific protein targets, particularly kinases, allows researchers to modulate cellular signaling and observe downstream effects.
A notable example is the investigation of Fibroblast Growth Factor Receptors (FGFRs), whose signaling pathways are crucial in cell proliferation and differentiation. rsc.org A closely related analog, 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine, has demonstrated significant activity as an inhibitor of FGFRs. smolecule.com By inhibiting these receptors, such compounds help to unravel the intricacies of signaling cascades like the RAS–MEK–ERK and PI3K–Akt pathways. smolecule.com Research has shown that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can potently inhibit FGFR1, 2, and 3, leading to the induction of apoptosis and the inhibition of proliferation and migration in cancer cells. rsc.org This inhibitory action provides a powerful tool for studying the roles of FGFRs in various physiological and pathological processes, including tumorigenesis. rsc.org
Furthermore, the versatility of the pyrrolo[2,3-b]pyridine scaffold extends to other critical cellular regulators. Derivatives have been developed as inhibitors for Janus kinases (JAKs), which are central to immune response signaling. researchgate.net By selectively targeting specific JAK family members like JAK3, these compounds act as immunomodulators, enabling the study of interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation and other immune functions. researchgate.net The development of such specific probes is essential for understanding the precise roles of individual kinases within complex and often redundant signaling networks.
Strategies for Scaffold Refinement and Lead Compound Optimization in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine core is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, making it an excellent starting point for drug discovery. Researchers employ several strategies to refine this scaffold and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies involve systematically modifying the chemical structure of a lead compound to determine which parts of the molecule are critical for its biological activity. For 1H-pyrrolo[2,3-b]pyridine derivatives, research has shown that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position can significantly increase inhibitory activity against JAK3. researchgate.net Such modifications are guided by computational docking studies to understand the binding interactions within the target protein's active site. researchgate.net
Scaffold Hopping and Molecular Hybridization: These advanced strategies aim to create novel chemical entities by replacing a central molecular core with a functionally equivalent but structurally different one. This can lead to improved properties or new intellectual property. For instance, researchers have successfully used a scaffold hopping approach to design potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) by incorporating a dipyridine moiety from the approved drug Pexidartinib onto a pyrrolopyrimidine scaffold, which is structurally related to pyrrolo[2,3-b]pyridine. mdpi.com This hybridization of known pharmacophores can result in compounds with enhanced enzymatic and cellular efficacy. mdpi.com
The table below summarizes key optimization findings for pyrrolo[2,3-b]pyridine and related scaffolds.
| Target Kinase | Scaffold | Key Optimization Strategy | Result |
| FGFR | 1H-pyrrolo[2,3-b]pyridine | Introduction of various substituents | Identification of potent inhibitors of FGFR1, 2, and 3. rsc.org |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine | Addition of carbamoyl and cyclohexylamino groups | Significant increase in JAK3 inhibitory activity. researchgate.net |
| CSF1R | Pyrrolo[2,3-d]pyrimidine | Molecular hybridization with Pexidartinib fragments | Development of a potent inhibitor with low-nanomolar activity. mdpi.com |
Contributions to Fundamental Heterocyclic Chemistry and Novel Synthetic Methodology Development
Research into this compound and its analogs contributes significantly to the field of heterocyclic chemistry by driving the development of new and efficient synthetic methods. The construction of the fused pyrrolo[2,3-b]pyridine ring system is a key challenge that has spurred innovation.
Modern synthetic strategies often rely on powerful cross-coupling reactions. For example, the synthesis of substituted pyrrolopyrimidines, which share synthetic precursors with pyrrolopyridines, often involves palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. mdpi.com These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex architecture of these molecules. mdpi.com
Another common approach involves the cyclocondensation of substituted aminopyrroles with other reagents. New synthetic routes have been established where 2-amino-1H-pyrrole-3-carbonitrile derivatives react with active methylene (B1212753) compounds to produce a variety of substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info Similarly, reacting aminopyrroles with 2-arylidenemalononitriles provides an efficient pathway to highly functionalized pyrrolo[2,3-b]pyridine scaffolds. juniperpublishers.com
The table below highlights some of the synthetic reactions used in the construction of these heterocyclic systems.
| Reaction Type | Precursors | Product | Significance |
| Cyclocondensation | 2-amino-1H-pyrrole-3-carbonitrile, active methylene compounds | Substituted 1H-pyrrolo[2,3-b]pyridine | Efficient, high-yield method for scaffold construction. ajol.infojuniperpublishers.com |
| Buchwald-Hartwig Amination | Chloropyridine derivative, amine | Aminopyridine derivative | Key step in functionalizing the pyridine (B92270) ring. mdpi.com |
| Suzuki-Miyaura Coupling | Iodinated pyrrolopyrimidine, boronic acid | Aryl-substituted pyrrolopyrimidine | Forms crucial C-C bonds for adding diverse substituents. mdpi.com |
These synthetic advancements not only facilitate the production of compounds for biological testing but also expand the toolkit available to organic chemists for constructing complex heterocyclic molecules.
Prospective Research Directions in Targeted Therapeutics and Chemical Biology
The unique chemical structure and biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold position it as a promising platform for future research in targeted therapeutics and chemical biology.
Targeted Cancer Therapy: The demonstrated activity of pyrrolo[2,3-b]pyridine derivatives against kinases like FGFR, JAK, and TNIK makes them attractive candidates for developing new anticancer agents. rsc.orgresearchgate.netresearchgate.net Future work will likely focus on improving the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. The development of multi-targeted kinase inhibitors, which can simultaneously block several oncogenic signaling pathways, is another promising avenue. mdpi.com
Neurodegenerative Diseases: Recent studies have identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a source of potent inhibitors for glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.gov Potent derivatives have been shown to inhibit the hyperphosphorylation of tau protein and promote neurite outgrowth in cellular models. nih.gov This opens up a significant new therapeutic area for these compounds, with ongoing research aimed at evaluating their efficacy in preclinical models of Alzheimer's. nih.gov
Immunomodulatory and Anti-inflammatory Agents: The ability of these compounds to inhibit JAK kinases provides a foundation for developing novel treatments for autoimmune disorders and other inflammatory conditions. researchgate.net Future research will involve optimizing the JAK selectivity profile to tailor the immunomodulatory effects for specific diseases, such as rheumatoid arthritis or organ transplant rejection. researchgate.net
The continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold, including specific derivatives like this compound, is poised to yield new chemical probes for basic research and lead compounds for the development of next-generation targeted therapies.
Q & A
Q. Methodological
- Polar substituents : Introduce hydroxyl or morpholine groups at the 5-position ().
- Prodrug approaches : Convert hydrophobic groups (e.g., trifluoromethyl) to phosphate esters.
- Cosolvents : Use PEG-400 or cyclodextrin complexes in in vivo studies.
Monitor solubility via shake-flask assays (pH 7.4 PBS) and validate with thermodynamic solubility measurements .
How are computational methods applied to predict binding modes of pyrrolo[2,3-b]pyridine inhibitors?
Q. Advanced
- Docking studies : Use Schrödinger Suite or AutoDock Vina with FGFR1 crystal structures (PDB: 3GQI). Key interactions include hydrogen bonds with hinge residues (e.g., D641 in ).
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., methoxy vs. ethoxy).
- ADMET prediction : Apply SwissADME to optimize logP and CYP450 inhibition profiles .
What experimental approaches address low yields in cross-coupling reactions of pyrrolo[2,3-b]pyridine intermediates?
Q. Methodological
- Catalyst screening : Compare Pd(PPh₃)₄ vs. XPhos Pd G3 for Buchwald-Hartwig aminations ().
- Microwave-assisted synthesis : Reduce reaction times (e.g., 105°C for 1 hour in ).
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for sensitive positions ().
Characterize byproducts via LC-MS and optimize stoichiometry using DoE (Design of Experiments) .
How can researchers validate the anti-fibrotic activity of pyrrolo[2,3-b]pyridine derivatives in vivo?
Q. Advanced
- Animal models : Use unilateral ureteral obstruction (UUO) in mice for kidney fibrosis ().
- Biomarkers : Quantify collagen deposition (Masson’s trichrome staining) and α-SMA expression (western blot).
- Dosing : Administer compounds orally (e.g., 10 mg/kg/day) and compare to nintedanib.
Include toxicokinetic studies to assess liver/kidney function (ALT, BUN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
